(1,1-Difluoroprop-2-yn-1-yl)benzene
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Overview
Description
(1,1-Difluoroprop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6F2 It is characterized by the presence of a benzene ring substituted with a 1,1-difluoroprop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoroprop-2-yn-1-yl)benzene typically involves the reaction of benzene with 1,1-difluoroprop-2-yne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzene is reacted with 1,1-difluoroprop-2-yne in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoroprop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
(1,1-Difluoroprop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1-Difluoroprop-2-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways The presence of the difluoroprop-2-yn-1-yl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors
Comparison with Similar Compounds
Similar Compounds
- (1,1-Difluoroethyl)benzene
- (1,1-Difluoropropyl)benzene
- (1,1-Difluorobut-2-yn-1-yl)benzene
Comparison
Compared to similar compounds, (1,1-Difluoroprop-2-yn-1-yl)benzene is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for diverse applications. The difluoroprop-2-yn-1-yl group also enhances the compound’s stability and influences its interaction with other molecules.
Properties
IUPAC Name |
1,1-difluoroprop-2-ynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-2-9(10,11)8-6-4-3-5-7-8/h1,3-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROZPDWHVHAEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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